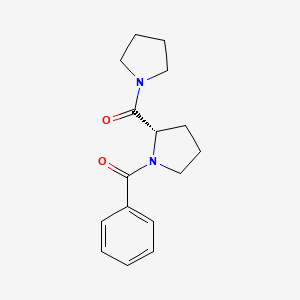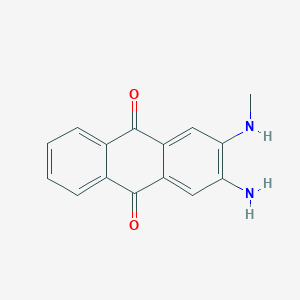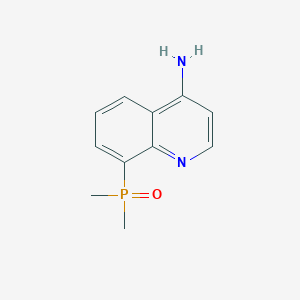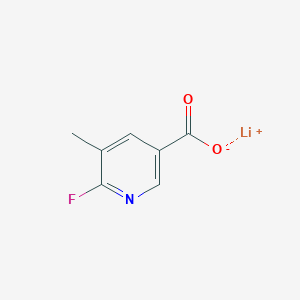
Methyl(r)-3-amino-3-(quinolin-7-yl)propanoatedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl®-3-amino-3-(quinolin-7-yl)propanoatedihydrochloride is a compound that features a quinoline moiety, which is a nitrogen-containing heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of biological activities, making them important in the development of new therapeutic agents .
Méthodes De Préparation
The synthesis of Methyl®-3-amino-3-(quinolin-7-yl)propanoatedihydrochloride involves several steps. The quinoline ring can be synthesized using various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods can be adapted to introduce different substituents on the quinoline ring, including the amino and methyl groups required for this compound. Industrial production methods often involve the use of homogeneous and heterogeneous acid-catalyzed methods, as well as transition metal-catalyzed reactions .
Analyse Des Réactions Chimiques
Methyl®-3-amino-3-(quinolin-7-yl)propanoatedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl®-3-amino-3-(quinolin-7-yl)propanoatedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: It is used in the production of dyes, catalysts, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl®-3-amino-3-(quinolin-7-yl)propanoatedihydrochloride involves its interaction with various molecular targets. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound may also interact with other enzymes and receptors, depending on its specific structure and functional groups.
Comparaison Avec Des Composés Similaires
Methyl®-3-amino-3-(quinolin-7-yl)propanoatedihydrochloride can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinoline N-oxide: An oxidized form of quinoline with different biological activities.
Tetrahydroquinoline: A reduced form of quinoline with distinct chemical properties.
The uniqueness of Methyl®-3-amino-3-(quinolin-7-yl)propanoatedihydrochloride lies in its specific substituents, which confer unique biological and chemical properties compared to other quinoline derivatives.
Propriétés
Formule moléculaire |
C13H14N2O2 |
|---|---|
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
methyl (3R)-3-amino-3-quinolin-7-ylpropanoate |
InChI |
InChI=1S/C13H14N2O2/c1-17-13(16)8-11(14)10-5-4-9-3-2-6-15-12(9)7-10/h2-7,11H,8,14H2,1H3/t11-/m1/s1 |
Clé InChI |
KYUYRENJXVZUFG-LLVKDONJSA-N |
SMILES isomérique |
COC(=O)C[C@H](C1=CC2=C(C=CC=N2)C=C1)N |
SMILES canonique |
COC(=O)CC(C1=CC2=C(C=CC=N2)C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[3,4'-Bipyridin]-5-amine, N-[(3-chlorophenyl)methyl]-](/img/structure/B13128115.png)

![Methyl 2,3-dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylate](/img/structure/B13128123.png)


![Methyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B13128152.png)



